8-(1,3-Benzodioxol-5-yl)-3-benzyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that features a unique combination of benzodioxole, benzyl, and pyridothiadiazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of palladium-catalyzed coupling reactions, followed by cyclization steps using reagents like cesium carbonate and toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate for cyclization, and hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the benzyl position.
Scientific Research Applications
8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a COX inhibitor and cytotoxic agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 1-benzo[1,3]dioxol-5-yl derivatives
Uniqueness
8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to its combination of benzodioxole and pyridothiadiazine structures, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-3-benzyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H19N3O3S/c23-10-18-17(16-6-7-19-20(8-16)28-14-27-19)9-21(26)25-12-24(13-29-22(18)25)11-15-4-2-1-3-5-15/h1-8,17H,9,11-14H2 |
InChI Key |
NELGWBDLQWNGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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